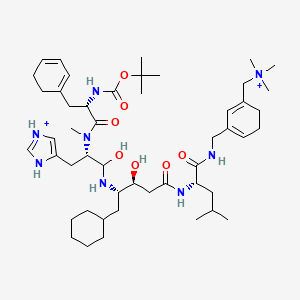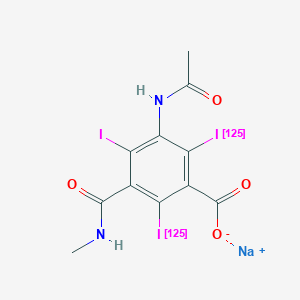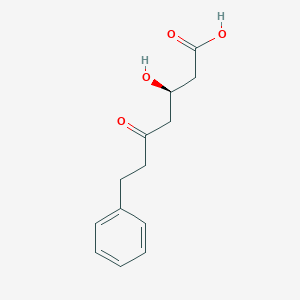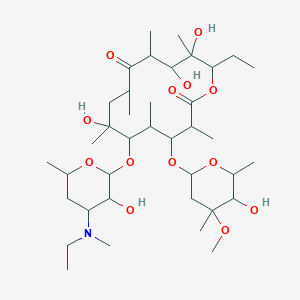![molecular formula C70H92IN17O14 B10774430 [125I]cetrorelix](/img/structure/B10774430.png)
[125I]cetrorelix
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[125I]cetrorelix is a radiolabeled derivative of cetrorelix, a synthetic decapeptide that acts as a gonadotropin-releasing hormone antagonist. Cetrorelix is primarily used in assisted reproductive technology to prevent premature ovulation by inhibiting the release of luteinizing hormone and follicle-stimulating hormone . The radiolabeling with iodine-125 allows for the tracking and imaging of the compound in biological systems, making it useful in various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cetrorelix involves solid-phase peptide synthesis techniques. The process typically starts with Fmoc-Linker-MBHA-Resin as the starting material. Amino acids with Fmoc-protecting groups are sequentially added using condensing agents like HBTU/HOBT or DIC/HOBT . After the peptide chain is assembled, acetylation is performed, followed by deprotection and cleavage from the resin. The crude peptide is then purified using chromatographic techniques such as C18 or C8 columns .
Industrial Production Methods
Industrial production of cetrorelix follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale chromatographic systems ensures high yield and purity. The final product is often lyophilized to obtain cetrorelix acetate or trifluoroacetate .
化学反応の分析
Types of Reactions
Cetrorelix undergoes various chemical reactions, including:
Oxidation: Cetrorelix is relatively stable under oxidative conditions but can undergo mild oxidation.
Reduction: Reduction reactions are not commonly associated with cetrorelix due to its peptide nature.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide can be used under neutral conditions.
Substitution: Various reagents can be used depending on the specific amino acid targeted for substitution.
Major Products
The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation may lead to the formation of sulfoxides or sulfones if methionine residues are present .
科学的研究の応用
[125I]cetrorelix has several scientific research applications:
Chemistry: Used as a tracer in radiolabeling studies to understand peptide interactions and stability.
Biology: Helps in studying the distribution and localization of gonadotropin-releasing hormone receptors in tissues.
Medicine: Utilized in diagnostic imaging to track the biodistribution of cetrorelix in patients undergoing treatment for hormone-sensitive conditions.
作用機序
Cetrorelix exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary cells, thereby inhibiting the release of luteinizing hormone and follicle-stimulating hormone . This suppression prevents premature ovulation in women undergoing controlled ovarian stimulation. The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are those regulating the release of gonadotropins .
類似化合物との比較
Similar Compounds
Ganirelix: Another gonadotropin-releasing hormone antagonist used in assisted reproductive technology.
Degarelix: Used in the treatment of hormone-sensitive prostate cancer.
Abarelix: Also used for prostate cancer treatment.
Uniqueness
[125I]cetrorelix is unique due to its radiolabeling with iodine-125, which allows for imaging and tracking in biological systems. This feature is not present in other similar compounds like ganirelix or degarelix .
特性
分子式 |
C70H92IN17O14 |
|---|---|
分子量 |
1520.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-(125I)iodanylphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H92IN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1/i71-2 |
InChIキー |
MVDPNTCYCFVFOX-SZENRQNHSA-N |
異性体SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)[125I])NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)I)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)



![3-[4-(Thiophen-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10774389.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774391.png)
![3-[[10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B10774396.png)

![1-(carboxymethyl)-3,5-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774413.png)
![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)
![octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774440.png)

![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
